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Technical Support Center: AFM24 Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals involved in the
refinement of patient stratification for AFM24 clinical trials.

Frequently Asked Questions (FAQs) and
Troubleshooting

Patient Stratification & Biomarker Analysis
Q1: What are the key biomarkers for stratifying patients for AFM24 clinical trials?

Al: The primary biomarker for patient inclusion is the expression of Epidermal Growth Factor
Receptor (EGFR) on tumor cells.[1][2] The mechanism of action of AFM24 involves engaging
the patient's own natural killer (NK) cells and macrophages via the CD16A receptor to target
and eliminate EGFR-expressing tumor cells.[3][4] Therefore, assessment of both tumor EGFR
expression and, in some contexts, peripheral NK cell characteristics is crucial.

Q2: What is the specific cutoff for EGFR positivity in AFM24 trials?
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A2: Patients are considered eligible if they have advanced or metastatic disease with positive
immunohistochemical (IHC) staining for EGFR in >1% of tumor cells.[2]

Q3: How is EGFR expression quantitatively assessed?

A3: EGFR expression is quantitatively assessed using the H-score method on
immunohistochemically stained tumor tissue. The H-score provides a continuous scale from 0
to 300, giving more weight to higher-intensity staining. A discriminatory threshold of an H-score
>200 is often used to define "high" EGFR expression, while an H-score < 200 is considered
"low" expression.

Immunohistochemistry (IHC) for EGFR Expression

Q4: We are observing weak or no staining in our EGFR IHC experiments. What could be the

cause?
A4: Weak or no staining in EGFR IHC can arise from several factors:

e Primary Antibody Issues: The primary antibody concentration may be too low, or the antibody
itself may have lost potency due to improper storage or multiple freeze-thaw cycles. Ensure
the antibody is stored as recommended and consider titrating the antibody to find the optimal
concentration.

e Antigen Retrieval: Inadequate antigen retrieval can prevent the primary antibody from
accessing the EGFR epitope. Optimize the heat-induced epitope retrieval (HIER) method,
including the buffer pH and heating time/temperature.

o Tissue Fixation: Over-fixation of the tissue can mask the antigen. If possible, reduce the
fixation time.

o Reagent Compatibility: Ensure the secondary antibody is compatible with the primary
antibody (e.g., an anti-mouse secondary for a mouse monoclonal primary).

Q5: Our EGFR IHC slides show high background staining. How can we troubleshoot this?

A5: High background staining can obscure specific signals. Consider the following
troubleshooting steps:
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» Blocking: Inadequate blocking of non-specific binding sites is a common cause. Use a serum
from the same species as the secondary antibody was raised in for blocking.

e Antibody Concentration: The primary or secondary antibody concentrations may be too high,
leading to non-specific binding. Try reducing the antibody concentrations.

e Endogenous Peroxidase Activity: If using an HRP-based detection system, endogenous
peroxidase activity in the tissue can cause background. Quench with a 3% H202 solution
before primary antibody incubation.

o Washing Steps: Insufficient washing between steps can lead to residual reagents and high
background. Ensure thorough washing with an appropriate buffer (e.g., TBS-Tween 20).

Flow Cytometry for CD16A Expression on NK Cells

Q6: What is the general gating strategy for identifying CD16A-positive NK cells by flow
cytometry?

A6: A common strategy involves first gating on the lymphocyte population based on forward
and side scatter (FSC/SSC). From the lymphocyte gate, T cells are excluded using a CD3-
negative gate. NK cells are then identified based on the expression of CD56 and CD16. The
main cytotoxic NK cell subset is CD56dimCD16pos.

Q7: We are seeing a low percentage of CD16A-positive NK cells in our samples. What could
be the reason?

A7: Alow percentage of CD16A+ NK cells could be due to several factors:

o Sample Quality: The quality of the peripheral blood mononuclear cell (PBMC) sample is
critical. Delays in processing or improper storage can affect cell viability and marker
expression.

» Antibody Clone and Titration: The choice of anti-CD16 antibody clone and its concentration
are important. Ensure the antibody is properly titrated to achieve optimal signal-to-noise
ratio.
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o Gating Strategy: An incorrect gating strategy can lead to the exclusion of the target
population. Review your gating to ensure you are accurately identifying the lymphocyte and
NK cell populations.

» Patient-specific factors: Certain viral infections or chronic inflammatory conditions can alter
the proportions of NK cell subsets.

Q8: What are some common pitfalls to avoid during flow cytometry for NK cell analysis?
A8: Common pitfalls include:

e Spectral Overlap: In multicolor flow cytometry, ensure proper compensation to correct for
spectral overlap between different fluorochromes.

» Non-specific Antibody Binding: Use Fc receptor blocking agents to prevent non-specific
binding of antibodies to Fc receptors on cells like monocytes.

 Viability Dyes: Always include a viability dye to exclude dead cells, which can non-specifically
bind antibodies and lead to false-positive results.

Data Presentation

Table 1: Patient Inclusion Criteria for AFM24 Clinical Trials
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Criteria Description Reference
Advanced or metastatic solid
tumors known to express
EGFR. Specific cohorts have

Tumor Type included non-small cell lung

cancer (NSCLC), colorectal
cancer (CRC), and clear cell

renal cell carcinoma (ccRCC).

EGFR Expression

Positive immunohistochemical
(IHC) staining for EGFR in

>1% of tumor cells.

Prior Therapy

Patients must have been
previously treated with one or
more lines of anticancer
therapy and have documented
radiological disease

progression.

Performance Status

Eastern Cooperative Oncology
Group (ECOG) performance

status of 0 or 1.

Table 2: Quantitative Response Data from AFM24 Clinical Trials
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Objective Disease
Patient Cohort  Treatment Response Control Rate Reference
Rate (ORR) (DCR)
13% (2 partial 47% (5 stable
EGFR mutant AFM24 ) ) )
responses in 15 disease in 15
NSCLC Monotherapy ] ]
patients) patients)
1 confirmed
] complete
EGFR wild-type AFM24 + _
response in 15 73.3%

NSCLC

atezolizumab

evaluable

patients

Experimental Protocols

1. Immunohistochemistry (IHC) Protocol for EGFR Expression

This protocol provides a standardized method for the qualitative identification of EGFR protein

in formalin-fixed, paraffin-embedded (FFPE) human tumor tissues.

Materials:

e Xylene

« Ethanol (100%, 95%, 70%)

e Deionized water

» Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

» Hydrogen Peroxide (3%)

» Blocking Buffer (e.g., 5% normal goat serum in PBS)

FFPE tumor tissue sections (4-5 um) on positively charged slides

e Primary Antibody: Mouse anti-human EGFR monoclonal antibody
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Secondary Antibody: HRP-conjugated goat anti-mouse IgG

DAB (3,3'-Diaminobenzidine) substrate-chromogen solution

Hematoxylin counterstain

Mounting medium

Procedure:

o Deparaffinization and Rehydration:

o Immerse slides in xylene (2 changes, 5 minutes each).

o Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1
change, 3 minutes), 70% (1 change, 3 minutes).

o Rinse with deionized water.

Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen
Retrieval Buffer and incubating in a water bath or steamer at 95-100°C for 20-30 minutes.

o Allow slides to cool to room temperature.

Peroxidase Blocking:

o Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase
activity.

o Rinse with wash buffer (e.g., PBS or TBS).

Blocking:

o Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-
specific antibody binding.

Primary Antibody Incubation:
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o Incubate slides with the primary EGFR antibody at the optimal dilution overnight at 4°C in
a humidified chamber.

e Secondary Antibody Incubation:
o Rinse slides with wash buffer.

o Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room
temperature.

e Detection:
o Rinse slides with wash buffer.
o Incubate with DAB substrate-chromogen solution until the desired stain intensity develops.
o Rinse with deionized water.
o Counterstaining, Dehydration, and Mounting:
o Counterstain with hematoxylin.
o Dehydrate through graded ethanol series and clear in xylene.
o Coverslip with mounting medium.
H-Score Calculation:

The H-score is calculated as follows: H-score = [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (%
cells 3+)]

 Staining Intensity:
o 0: No staining
o 1+: Weak staining

o 2+: Moderate staining

© 2026 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

o 3+: Strong staining
2. Flow Cytometry Protocol for CD16A Expression on Human NK Cells

This protocol describes a method for identifying and quantifying CD16A expression on
peripheral blood NK cells.

Materials:

Whole blood or isolated PBMCs

e FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
e Fc Block (e.g., Human TruStain FcX™)

e Fluorochrome-conjugated antibodies:

[¢]

Anti-human CD3 (T-cell exclusion)

[e]

Anti-human CD56 (NK cell identification)

o

Anti-human CD16 (NK cell subsetting and target receptor)

[¢]

Viability dye (e.g., 7-AAD or propidium iodide)

e Lysing solution (for whole blood)

e Flow cytometer

Procedure:

o Cell Preparation:
o If using whole blood, collect in an appropriate anticoagulant tube (e.g., EDTA).
o If using PBMCs, isolate via density gradient centrifugation (e.g., Ficoll-Paque).

e Staining:
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o Add 50-100 pL of whole blood or 1x10"6 PBMCs to a flow cytometry tube.

o Add Fc Block and incubate for 10 minutes at room temperature to block non-specific
antibody binding.

o Add the cocktail of fluorochrome-conjugated antibodies (CD3, CD56, CD16) at pre-titrated
optimal concentrations.

o Incubate for 20-30 minutes at 4°C in the dark.

e Lysis (for whole blood):
o Add lysing solution according to the manufacturer's instructions to lyse red blood cells.
o Incubate for the recommended time.
o Centrifuge and wash the cells with FACS buffer.
e Washing (for PBMCs):
o Add FACS buffer, centrifuge, and discard the supernatant. Repeat the wash step.
 Viability Staining:
o Resuspend cells in FACS buffer.
o Add the viability dye shortly before acquisition.
e Acquisition and Analysis:
o Acquire events on a flow cytometer.
o Analyze the data using appropriate software.
o Gating Strategy:
1. Gate on single cells.

2. Gate on viable cells.
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3. Gate on the lymphocyte population based on FSC and SSC.
4. From the lymphocyte gate, gate on CD3-negative cells.

5. From the CD3-negative population, analyze the expression of CD56 and CD16 to
identify NK cell subsets (e.g., CD56dimCD16pos).

Visualizations
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Caption: AFM24 simultaneously binds to EGFR on tumor cells and CD16A on NK cells,
inducing Antibody-Dependent Cellular Cytotoxicity (ADCC).
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Troubleshooting Logic for Weak IHC Staining
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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